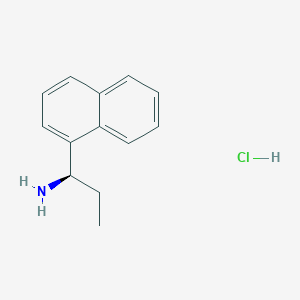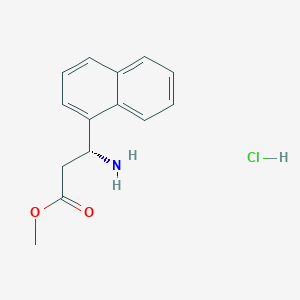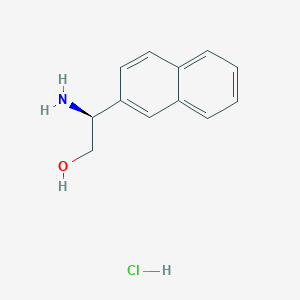
2-(2-Aminophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane; 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline; 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine;2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Aminophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane; 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline; 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine;2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine is a boronic acid derivative that has gained attention in various fields of scientific research due to its unique chemical properties This compound is characterized by the presence of an aminophenyl group and a hydroxy-dimethylbutan-yl group attached to a borinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane; 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline; 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine;2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine typically involves the following steps:
Formation of the Aminophenyl Intermediate: The starting material, 2-aminophenylboronic acid, is prepared by reacting 2-aminophenylboronic acid pinacol ester with sodium periodate in a tetrahydrofuran-water mixture. The reaction is stirred for 30 minutes, followed by the addition of hydrochloric acid to the suspension. The mixture is then stirred at room temperature for 5 hours, resulting in the formation of 2-aminophenylboronic acid.
Coupling with Hydroxy-Dimethylbutan-yl Group: The 2-aminophenylboronic acid is then coupled with 3-hydroxy-2,3-dimethylbutan-2-yl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Aminophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane; 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline; 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine;2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding boronic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield reduced borinic acid derivatives.
Substitution: The aminophenyl group can undergo electrophilic substitution reactions with reagents like halogens or nitro compounds to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvent; room temperature or elevated temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; organic solvent; room temperature or reflux conditions.
Substitution: Halogens (chlorine, bromine), nitro compounds; organic solvent; controlled temperature.
Major Products Formed:
Oxidation: Boronic acid derivatives with additional oxygen functionalities.
Reduction: Reduced borinic acid derivatives with hydrogenated functional groups.
Substitution: Substituted aminophenyl derivatives with various functional groups.
Scientific Research Applications
2-(2-Aminophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane; 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline; 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine;2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological processes involving boron-containing compounds.
Medicine: Explored for its therapeutic potential in the treatment of diseases such as cancer, where boron neutron capture therapy is utilized.
Industry: Employed in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-Aminophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane; 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline; 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine;2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine involves its interaction with molecular targets through its boronic acid moiety. The compound can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design. The aminophenyl group enhances its binding affinity and specificity towards target molecules, while the hydroxy-dimethylbutan-yl group provides additional stability and reactivity.
Comparison with Similar Compounds
2-Aminophenylboronic acid: Shares the aminophenyl group but lacks the hydroxy-dimethylbutan-yl group, resulting in different reactivity and applications.
3-Hydroxy-2,3-dimethylbutan-2-ylboronic acid: Contains the hydroxy-dimethylbutan-yl group but lacks the aminophenyl group, leading to distinct chemical properties.
Uniqueness: 2-(2-Aminophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane; 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline; 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine;2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine is unique due to the combination of both aminophenyl and hydroxy-dimethylbutan-yl groups, which imparts a synergistic effect on its chemical reactivity and potential applications. This dual functionality makes it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
(2-aminophenyl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BNO3/c1-11(2,15)12(3,4)17-13(16)9-7-5-6-8-10(9)14/h5-8,15-16H,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCVKPVLMDAPDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1N)(O)OC(C)(C)C(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
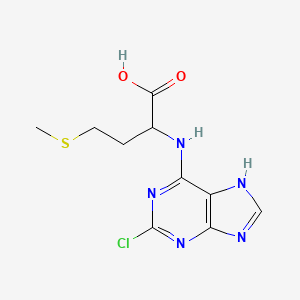
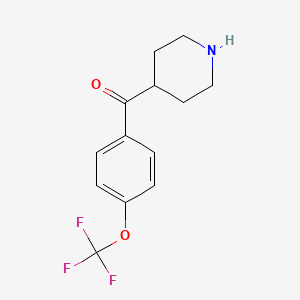

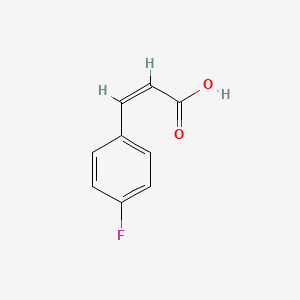
![(2S)-4-carbamoyl-2-[(triphenylmethyl)amino]butanoic acid](/img/structure/B7947363.png)
![L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)-](/img/structure/B7947371.png)
![sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide](/img/structure/B7947377.png)
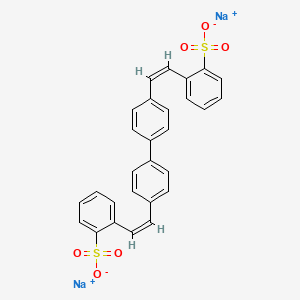
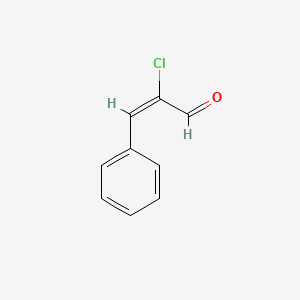
![(2E)-N-hydroxy-3-[1-methyl-4-(phenylacetyl)-1H-pyrrol-2-yl]prop-2-enamide](/img/structure/B7947396.png)
![Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B7947400.png)
